

Application Notes and Protocols for Sor-c13 in 3D Spheroid Cultures

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Compound of Interest

Compound Name: Sor-c13

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Introduction

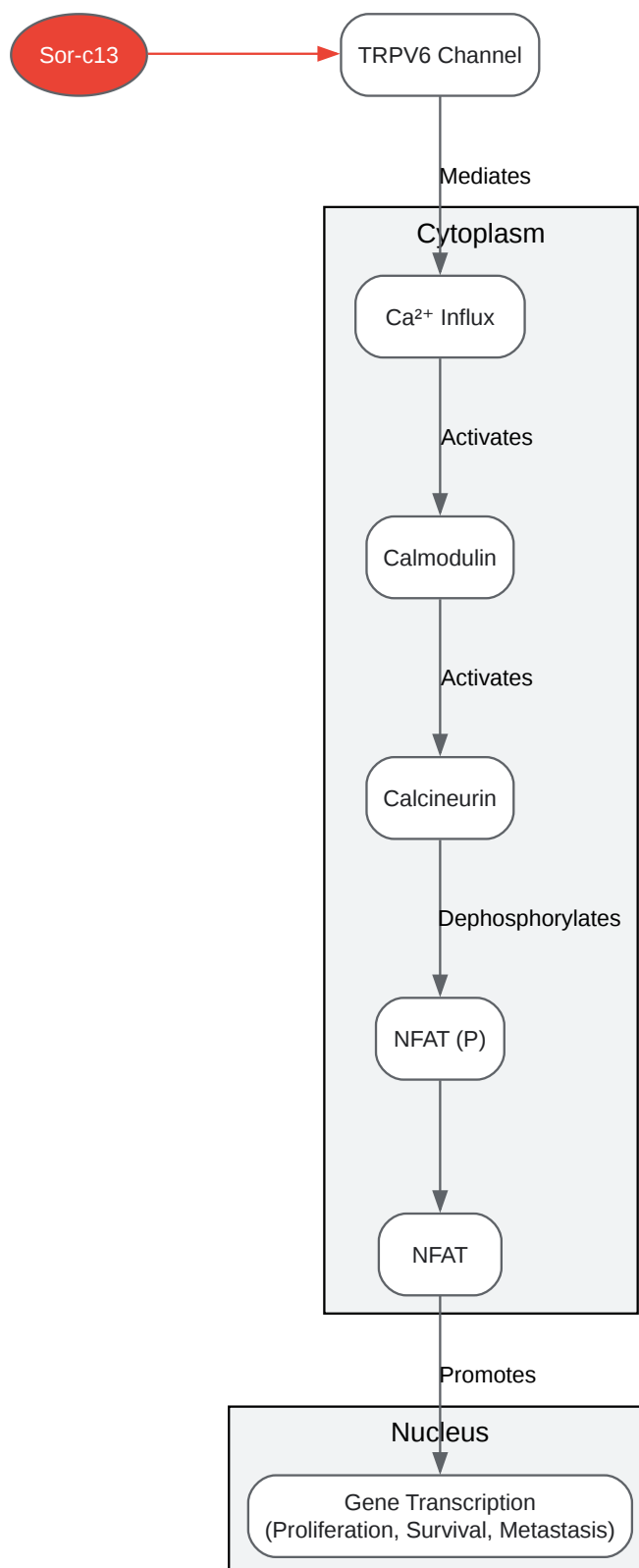
Sor-c13 is a novel synthetic peptide inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2][3] The TRPV6 channel is frequently overexpressed in a variety of solid tumors, including breast, prostate, ovarian, and pancreatic cancers, and its expression is correlated with poor prognosis.[4][5] By selectively binding to and inhibiting TRPV6, **Sor-c13** blocks the influx of calcium into cancer cells.[1][2] This disruption of calcium homeostasis interferes with downstream signaling pathways, primarily the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) axis, which is crucial for cancer cell proliferation, survival, and metastasis.[5] Ultimately, the inhibition of TRPV6 by **Sor-c13** can lead to decreased cancer cell viability and induction of apoptosis.[4][5]

Three-dimensional (3D) spheroid cultures have emerged as a more physiologically relevant in vitro model for cancer research compared to traditional 2D monolayer cultures.[6][7] Spheroids better mimic the complex microenvironment of solid tumors, including gradients of oxygen, nutrients, and pH, as well as intricate cell-cell and cell-matrix interactions.[7][8][9] These characteristics make 3D spheroid models invaluable for assessing the efficacy and penetration of anti-cancer therapeutics in a setting that more closely resembles in vivo conditions.

These application notes provide a detailed protocol for evaluating the therapeutic potential of **Sor-c13** in 3D cancer cell spheroid models.

Mechanism of Action of Sor-c13

Sor-c13 is a high-affinity antagonist of the TRPV6 calcium channel, with an IC₅₀ of 14 nM.^[1] Its mechanism of action involves the inhibition of calcium influx into cancer cells that overexpress TRPV6. This leads to the downstream inhibition of the NFAT signaling pathway, which is known to promote cancer progression. The reduction in intracellular calcium disrupts multiple oncogenic processes, including proliferation, resistance to apoptosis, and metastasis.^[5]



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Sor-c13 signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Sor-c13** from in vitro and in vivo studies. This data can be used as a reference for expected outcomes when testing **Sor-c13** in 3D spheroid cultures.

Table 1: In Vitro Activity of **Sor-c13**

Parameter	Cell Line	Value	Reference
IC50	-	14 nM	[1]
EC50 (Calcium Influx)	-	14 nM	[2]

Table 2: In Vivo Efficacy of **Sor-c13**

Cancer Model	Treatment	Effect	Reference
SKOV-3 Ovarian Cancer Xenograft	665 mg/kg	59% tumor growth inhibition	[2]
Pancreatic Cancer (Phase I Clinical Trial)	6.2 mg/kg	27% reduction in tumor size	[10]

Experimental Protocols

Protocol 1: 3D Spheroid Formation

This protocol describes the generation of 3D tumor spheroids using the hanging drop method, which is suitable for forming uniformly sized spheroids.

Materials:

- Cancer cell line known to overexpress TRPV6 (e.g., OVCAR-3, PC-3, T-47D)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-Buffered Saline (PBS)

- Trypsin-EDTA
- Hanging drop spheroid culture plates (e.g., 96-well or 384-well)
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Culture cancer cells in a T-75 flask to 70-80% confluency.
- Wash the cells with PBS and detach them using Trypsin-EDTA.
- Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh complete medium and perform a cell count.
- Adjust the cell concentration to 2.5×10^5 cells/mL.
- Pipette 20 µL drops of the cell suspension onto the inside of the lid of a hanging drop plate, resulting in 5,000 cells per drop.
- Add PBS to the bottom of the plate to maintain humidity.
- Invert the lid and place it on the plate.
- Incubate for 3-5 days to allow for spheroid formation. Spheroids should be visible as tight, spherical aggregates.

Protocol 2: Sor-c13 Treatment of 3D Spheroids

This protocol outlines the treatment of pre-formed spheroids with **Sor-c13**.

Materials:

- Pre-formed 3D spheroids
- **Sor-c13** peptide

- Complete cell culture medium
- Multi-channel pipette

Procedure:

- Prepare a stock solution of **Sor-c13** in a suitable solvent (e.g., sterile water or PBS).
- On the day of treatment, prepare serial dilutions of **Sor-c13** in complete medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 μ M).
- Carefully transfer the spheroids from the hanging drops to an ultra-low attachment 96-well plate containing 100 μ L of fresh medium per well.
- Add 100 μ L of the **Sor-c13** dilutions to the corresponding wells. Include a vehicle control (medium with the same concentration of solvent used for **Sor-c13**).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Analysis of Spheroid Viability and Size

This protocol describes methods to assess the effect of **Sor-c13** on spheroid viability and growth.

Materials:

- Treated spheroids
- CellTiter-Glo® 3D Cell Viability Assay kit
- Brightfield microscope with a camera
- Image analysis software (e.g., ImageJ)

Procedure for Viability Assay:

- After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
- Add 100 μ L of CellTiter-Glo® 3D reagent to each well.

- Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control.

Procedure for Spheroid Size Measurement:

- At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.
- Use image analysis software to measure the diameter of each spheroid.
- Calculate the spheroid volume using the formula: $\text{Volume} = (4/3)\pi(\text{radius})^3$.
- Plot the change in spheroid volume over time for each treatment condition.

Protocol 4: Apoptosis Assay

This protocol details the detection of apoptosis in **Sor-c13**-treated spheroids using a caspase-3/7 activity assay.

Materials:

- Treated spheroids
- Caspase-Glo® 3/7 Assay kit
- Luminometer

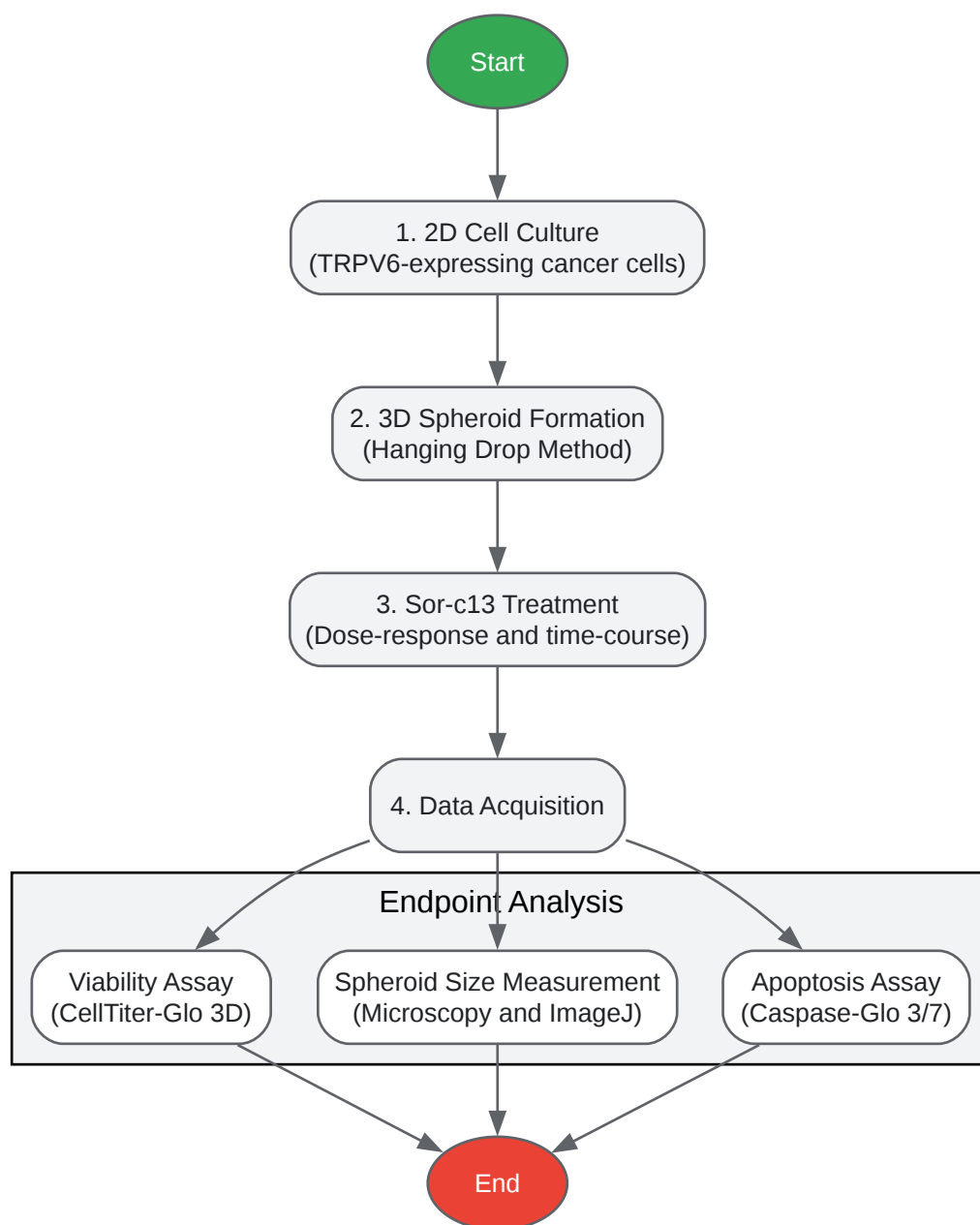
Procedure:

- Follow the same treatment procedure as in Protocol 2.
- At the end of the treatment period, add 100 µL of Caspase-Glo® 3/7 reagent to each well.

- Gently mix the contents on a plate shaker for 30 seconds.
- Incubate the plate at room temperature for 1-2 hours.
- Measure the luminescence using a plate reader.
- An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for testing the application of **Sor-c13** in 3D spheroid cultures.



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Experimental workflow diagram.

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